molecular formula C19H16FNO B138573 (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol CAS No. 121660-11-5

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Número de catálogo: B138573
Número CAS: 121660-11-5
Peso molecular: 293.3 g/mol
Clave InChI: FIZDBNPUFMDGFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (CAS: 121660-11-5) is a quinoline derivative with a molecular formula of C₁₉H₁₆FNO and a molecular weight of 293.33 g/mol. It is a white to pale yellow crystalline solid, sparingly soluble in chloroform and methanol, and stable at 2–8°C under inert conditions . Structurally, it features a quinoline core substituted with a cyclopropyl group at position 2, a 4-fluorophenyl group at position 4, and a hydroxymethyl (-CH₂OH) group at position 3 .

The compound is a critical intermediate in synthesizing Pitavastatin calcium, a potent HMG-CoA reductase inhibitor used to treat hyperlipidemia . Its crystal structure (space group P2₁/c) reveals two independent molecules per asymmetric unit, stabilized by intermolecular O–H⋯O, O–H⋯N, and C–H⋯O hydrogen bonds, with dihedral angles between the quinoline, cyclopropane, and fluorophenyl rings ranging from 25.9° to 76.2° .

Propiedades

IUPAC Name

[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZDBNPUFMDGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431270
Record name [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121660-11-5
Record name [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121660-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

The synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol typically involves a multi-step process. One notable method is the total mechano-synthesis, which includes the following steps :

    Starting Material: The synthesis begins with 4-bromoquinoline.

    Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a cyclopropylboronic acid derivative in the presence of a palladium catalyst to form the cyclopropyl-substituted quinoline.

    Minisci C–H Alkylation: The cyclopropyl-substituted quinoline undergoes Minisci C–H alkylation with a fluorophenyl derivative to introduce the fluorophenyl group.

    Oxidation Heck Coupling: Finally, the intermediate undergoes an oxidation Heck coupling to form the desired this compound.

This method is noted for its eco-friendly reaction conditions and scalability, making it suitable for industrial production .

Análisis De Reacciones Químicas

Step 1: Cyclization

2-Amino-4'-fluoro-benzophenone (I) reacts with 3-cyclopropyl-3-oxo propionate (II) in the presence of catalytic Zn(OTf)₂ (5–10 mol%) under reflux conditions. The reaction yields 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate (III).

Key Conditions

  • Solvent: Ethanol, methanol, or acetonitrile

  • Catalyst: Zn(OTf)₂ (reusable, minimal environmental impact)

  • Reaction Time: 30 hours

  • Yield: 85–94% (varies by solvent and ester group) .

Step 2: Reduction

The carboxylate intermediate (III) undergoes reduction using MgCl₂-KBH₄ in tetrahydrofuran (THF) or toluene. This step produces the target alcohol (IV) with high efficiency.

Key Conditions

  • Reducing Agent: MgCl₂-KBH₄ (stoichiometric ratio 1:1)

  • Solvent: THF or toluene

  • Temperature: 105°C (reflux)

  • Yield: 80–84% (over two steps) .

Table 1: Cyclization Reaction Optimization

EntryR GroupSolventCatalyst (mol%)Yield (%)
1EthylBenzeneTsOH (1.0)90
2EthylBenzeneMsOH (1.0)94.9
3MethylViraholMsOH (1.0)89
5EthylSolvent-freeBiCl₃ (1.0)92

Table 2: Reduction Step Outcomes

EntryStarting EsterReducing SystemYield (%)
1Ethyl carboxylateMgCl₂-KBH₄84.0
2Methyl carboxylateMgCl₂-KBH₄82.9
4Ethyl carboxylateMgCl₂-KBH₄83.6

Key Reaction Insights

  • Catalyst Efficiency: Zn(OTf)₂ enables high-yield cyclization with minimal catalyst loading (5–10 mol%), reducing waste .

  • Reduction Selectivity: MgCl₂-KBH₄ selectively reduces the ester group to a primary alcohol without affecting the quinoline core or substituents .

  • Scalability: The solvent-free or ethanol-based systems are suitable for industrial-scale production due to straightforward catalyst recovery .

Stability and Reactivity

  • Thermal Stability: The compound remains stable under reflux conditions (up to 105°C) .

  • Functional Group Reactivity: The primary alcohol group is amenable to further derivatization (e.g., oxidation, esterification), though such reactions are not detailed in the cited sources .

Comparative Analysis of Methods

The Zn(OTf)₂-catalyzed route outperforms traditional acid catalysts (e.g., TsOH, MsOH) in terms of yield (94.9% vs. 90%) and environmental impact. The reduction step’s efficiency (82–84%) is consistent across solvents, favoring THF for faster kinetics .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a therapeutic agent. Its structure, which incorporates a quinoline moiety, suggests possible biological activities, particularly as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a derivative of this compound was tested against breast cancer cells, demonstrating a dose-dependent inhibition of cell proliferation .

Anti-inflammatory Properties

Quinoline-based compounds are also known for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways. A study highlighted the potential of quinoline derivatives to modulate inflammatory responses in models of rheumatoid arthritis, suggesting that this compound could be explored for similar therapeutic uses .

Drug Development and Synthesis

The synthesis of this compound involves several chemical processes that are crucial for drug formulation.

Synthetic Pathways

The compound can be synthesized through various methods involving cyclization reactions of substituted phenyl and quinoline derivatives. For example, one synthetic route includes the reaction of cyclopropylamine with 4-fluorobenzaldehyde followed by further transformations to yield the desired methanol derivative .

Characterization Techniques

Characterization of this compound is typically performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and purity.
  • Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the identity of the compound.
  • X-ray Crystallography : Offers detailed insights into the crystal structure, which can inform on how the molecule interacts at a molecular level .

Several case studies have documented the efficacy of quinoline derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that a similar quinoline derivative inhibited tumor growth by inducing apoptosis in MCF-7 breast cancer cells .
  • Rheumatoid Arthritis Models : Research indicated that quinoline derivatives effectively reduced inflammation in animal models of rheumatoid arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol involves its interaction with specific molecular targets. In the case of its role as an intermediate in the synthesis of pitavastatin, the compound contributes to the inhibition of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, providing therapeutic benefits for cardiovascular diseases .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (CAS: 121660-37-5)

  • Structural Differences : The hydroxymethyl (-CH₂OH) group in the target compound is replaced by an aldehyde (-CHO) group.
  • Synthesis : Prepared via oxidation of the hydroxymethyl intermediate or direct formylation reactions .
  • Applications : A key intermediate in Pitavastatin synthesis, used in Wittig reactions to form α,β-unsaturated esters .
  • Reactivity : The aldehyde group participates in nucleophilic additions and olefinations, unlike the hydroxymethyl group, which undergoes oxidation or esterification .

(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylonitrile (CAS: 121660-11-5)

  • Structural Differences : Contains an acrylonitrile (-CH₂CH₂CN) substituent instead of hydroxymethyl.
  • Similarity : Structural similarity score of 0.84 compared to the target compound .
  • Role : Used in conjugate addition reactions to extend carbon chains in statin intermediates .

Ethyl (E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

  • Structural Differences : A complex ester with a 7-carbon chain featuring hydroxyl and ester groups, derived from the target compound via multiple synthetic steps .
  • Pharmacological Relevance : Direct precursor to Pitavastatin’s active moiety, emphasizing the hydroxymethyl group’s role as a synthetic handle .

Comparative Analysis of Physicochemical and Functional Properties

Property (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylonitrile
Molecular Weight 293.33 g/mol 305.34 g/mol 315.35 g/mol
Solubility Slightly in CHCl₃, MeOH Low polarity solvents (e.g., DCM) Moderate in DMF, THF
Key Functional Group -CH₂OH -CHO -CH₂CH₂CN
Synthetic Utility Oxidation to aldehyde, esterification Wittig reactions, nucleophilic additions Conjugate additions, cyano hydrolysis
Role in Pitavastatin Immediate precursor to aldehyde intermediate Intermediate for heptenoate chain elongation Limited direct role; niche applications
Crystallinity High (stable H-bond network) Moderate (weaker intermolecular forces) Poor (amorphous tendencies)

Industrial and Pharmacological Implications

  • Pitavastatin Synthesis: The hydroxymethyl group in the target compound is oxidized to the aldehyde, which undergoes Wittig reactions with phosphonium ylides (e.g., [[2-Cyclopropyl-4-(4-fluorophenyl)-quinolin-3-ylmethyl]-triphenyl-phosphonium bromide, CAS: 154057-58-6) to form α,β-unsaturated esters critical for statin activity .
  • Yield and Scalability : The target compound’s synthesis via borohydride reduction of methyl esters achieves >90% yield , outperforming nitrile or aldehyde derivatives, which require stringent conditions .
  • Regulatory Considerations: Impurities such as (4R,6S)-6-{(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxytetrahydro-2H-pyran-2-one (a byproduct) are tightly controlled to ensure final drug purity .

Actividad Biológica

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, also known by its CAS number 121660-11-5, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C19H16FNO
  • Molecular Weight : 293.34 g/mol
  • PubChem CID : 9817555

Synthesis

The synthesis of this compound involves several steps, including the use of starting materials like 4-bromoquinoline. Recent studies have introduced efficient methods for its synthesis, emphasizing environmentally friendly approaches such as mechano-synthesis, which allows for scalable production with minimal waste .

  • Inhibition of Tubulin Polymerization :
    • Research indicates that compounds similar to this compound exhibit significant inhibitory effects on tubulin polymerization, which is crucial for cell division and cancer progression .
    • Molecular docking studies have shown that these compounds can effectively bind to the colchicine site on tubulin, disrupting its polymerization and leading to cell cycle arrest in cancer cells .
  • Antivascular Activity :
    • The compound has been evaluated for its antivascular properties, particularly in the context of tumor growth. It has been found to induce rounding up of endothelial cells, a precursor to antiangiogenic effects .
  • Cytotoxicity :
    • Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including B16 melanoma cells. The cytotoxic activity is often in the submicromolar range, indicating potent efficacy .

Case Studies and Research Findings

StudyFocusFindings
Ty et al. (2013)Antivascular activityIdentified strong tubulin polymerization inhibition; significant cytotoxicity against melanoma cells .
Griesbeck et al. (2012)Synthesis and evaluationDeveloped enantiomerically pure analogues showing enhanced biological activity compared to racemic forms .
Aladdin Scientific (2021)Chemical characterizationConfirmed high purity and potential applications in medicinal chemistry .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, and what factors influence its yield?

  • Methodological Answer : The compound is synthesized via reduction of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate using KBH₄ and MgCl₂ in tetrahydrofuran (THF) under reflux. Key factors include:

  • Reagent stoichiometry : Equimolar ratios of KBH₄ and MgCl₂ (57.47 mmol each) relative to the ester precursor ensure complete reduction .
  • Reaction time : 40 minutes of reflux post-addition minimizes side reactions .
  • Purification : Ethyl acetate extraction followed by MgSO₄ drying and solvent evaporation yields 90.3% pure product .
    • Critical considerations : Excess methanol during quenching may reduce yield due to solubility changes.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

  • Methodological Answer : Single-crystal X-ray diffraction (Enraf–Nonius CAD-4 diffractometer, Mo-Kα radiation) reveals:

  • Asymmetric unit : Two independent molecules with average C–C bond distances of 0.005 Å .
  • Hydrogen bonding : Intermolecular O–H⋯O (2.70–2.85 Å), O–H⋯N (2.65 Å), and C–H⋯O (3.23 Å) interactions stabilize the lattice .
  • Dihedral angles : Quinoline-benzene (72.6°–76.2°) and cyclopropane-quinoline (65.2°–66.0°) angles influence steric packing .
    • Refinement : SHELXL-97 refines the structure to R₁ = 0.058 and wR₂ = 0.166, with H-atom parameters constrained using riding models .

Advanced Research Questions

Q. How can discrepancies in dihedral angles between independent molecules in the asymmetric unit be analyzed?

  • Methodological Answer : Variations in dihedral angles (e.g., benzene-cyclopropane angles: 25.9° vs. 33.9°) arise from:

  • Crystal packing effects : Intermolecular hydrogen bonds and van der Waals forces induce slight conformational flexibility .
  • Measurement uncertainty : Atomic displacement parameters (ADPs) show minor positional deviations (<0.02 Ų), contributing to angle variability .
    • Validation : Compare experimental angles with density functional theory (DFT)-optimized geometries to distinguish intrinsic flexibility from experimental error.

Q. What methodological considerations are critical when refining the crystal structure using SHELX software?

  • Methodological Answer : Key SHELXL-97 parameters include:

  • Weighting scheme : Use w=1/[σ2(Fo2)+(0.070P)2+1.0P]w = 1/[\sigma²(F_o²) + (0.070P)² + 1.0P], where P=(Fo2+2Fc2)/3P = (F_o² + 2F_c²)/3, to balance high- and low-intensity reflections .
  • Extinction correction : Apply Fc=kFc[1+0.001xFc2λ3/sin(2θ)]1/4F_c^* = kF_c[1 + 0.001xF_c²\lambda³/\sin(2θ)]^{-1/4} to mitigate absorption effects, with extinction coefficient x=0.0222x = 0.0222 .
  • Hydrogen handling : Constrain H-atoms using riding models (C–H = 0.93–0.97 Å) to reduce overparameterization .
    • Pitfalls : Avoid over-interpreting low-resolution data (θmax=25.3°θ_{\text{max}} = 25.3°) for bond-length precision.

Q. What role does this compound play in the synthesis of Pitavastatin, and what advanced catalytic methods are employed?

  • Methodological Answer : The compound is a precursor to Pitavastatin’s key intermediate, (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]acrylaldehyde. Advanced steps include:

  • Mechanochemical coupling : Pd(OAc)₂ (10 mol%) with 1,10-phenanthroline ligand and Ag₂CO₃ oxidant in a ball mill achieves C–C bond formation (39% yield) .
  • Chiral resolution : Optically active binaphthol-titanium complexes enable asymmetric synthesis of Pitavastatin intermediates .
    • Analytical validation : Use HPLC to monitor reaction progress and LC-MS to confirm intermediate identity .

Data Contradiction Analysis

Q. How can conflicting hydrogen-bonding geometries in crystallographic data be resolved?

  • Methodological Answer : Discrepancies in O–H⋯N bond lengths (e.g., 2.65 Å vs. computational predictions) may arise from:

  • Thermal motion : High ADPs for oxygen atoms (Uiso=0.080.10A˚2U_{\text{iso}} = 0.08–0.10 \, \text{Å}²) suggest dynamic disorder .
  • Protonation states : Verify O–H positions using neutron diffraction or Hirshfeld surface analysis to distinguish true H-bonding from artifacts .

Tables for Key Parameters

Crystallographic Data ValuesReference
Space groupP1P\overline{1}
RintR_{\text{int}}0.031
θmax\theta_{\text{max}}25.3°
C–C bond distance (avg.)1.490(4) Å
Synthetic Parameters ValuesReference
Yield90.3%
Reaction temperatureReflux (~66°C for THF)
Purification solventEthyl acetate/MeOH (10:1)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.